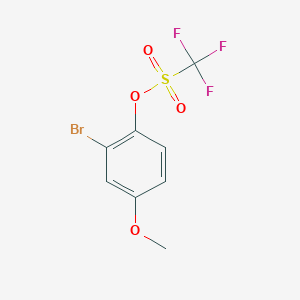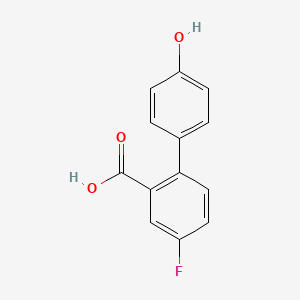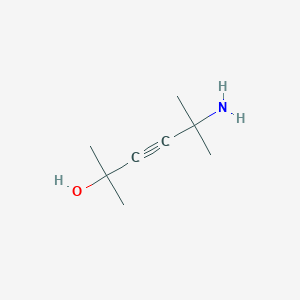![molecular formula C11H10N6 B13446324 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that belongs to the class of triazolotriazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with cyanogen bromide to form the intermediate 4-methylphenyl-1,2,4-triazole. This intermediate is then reacted with a suitable nitrile, such as cyanamide, under acidic conditions to yield the desired triazolotriazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation and Acylation: The compound can be alkylated or acylated at the nitrogen atoms to form substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolotriazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
科学研究应用
2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Agrochemicals: The compound is explored for its potential as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7-amine: Similar in structure but lacks the 4-methylphenyl group.
2-Phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure with a phenyl group instead of a 4-methylphenyl group.
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure with a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine imparts unique chemical and biological properties to the compound. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C11H10N6 |
|---|---|
分子量 |
226.24 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H10N6/c1-7-2-4-8(5-3-7)9-15-11-14-6-13-10(12)17(11)16-9/h2-6H,1H3,(H2,12,13,14,15,16) |
InChI 键 |
XRRRJLFLCJVYDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NC=NC3=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
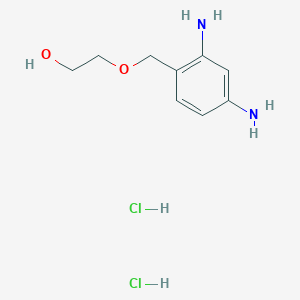
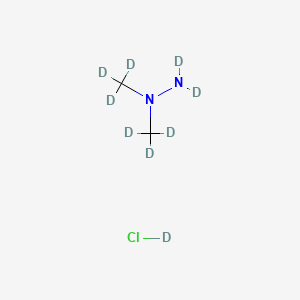
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
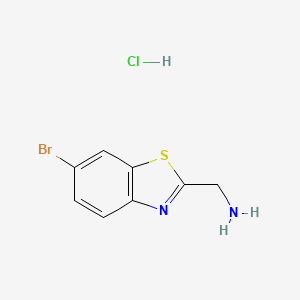
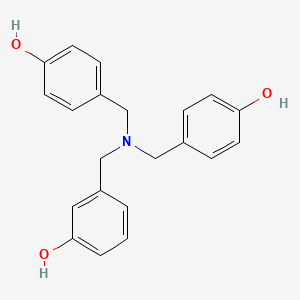
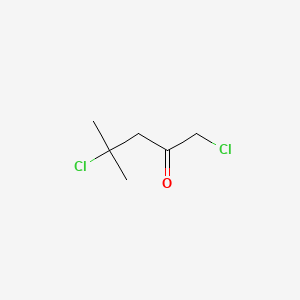
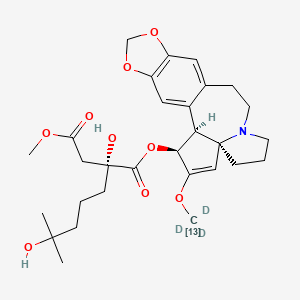
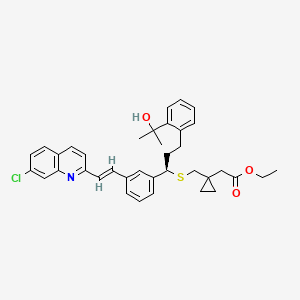
![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
